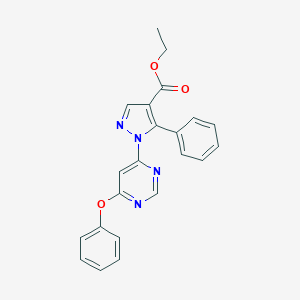![molecular formula C17H10F4N4S B287252 3-(4-Fluorobenzyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287252.png)
3-(4-Fluorobenzyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorobenzyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that belongs to the class of triazolothiadiazole compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of 3-(4-Fluorobenzyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes or proteins involved in cancer cell proliferation, inflammation, or microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Fluorobenzyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth of various microbes. It has also been shown to have low toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(4-Fluorobenzyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its ease of synthesis and scalability. It is also stable under various conditions, making it suitable for use in lab experiments. However, its mechanism of action is not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-Fluorobenzyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its anti-cancer properties and develop it as a potential drug candidate for cancer treatment. Another direction is to study its anti-inflammatory and anti-microbial properties and develop it as a potential drug candidate for the treatment of various inflammatory and infectious diseases. Additionally, its potential applications in material science, such as in the development of organic solar cells, can also be further explored.
Synthesemethoden
The synthesis of 3-(4-Fluorobenzyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-(trifluoromethyl)phenylhydrazine with 4-fluorobenzaldehyde, followed by the reaction with 2-bromo-1-(thiophen-2-yl)ethanone. The final product is obtained by the reaction of the intermediate compound with sodium azide. The synthesis method is straightforward and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorobenzyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in various scientific research areas. In medicinal chemistry, it has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. In drug discovery, it has been used as a lead compound for the development of new drugs. In material science, it has been studied for its ability to form stable and efficient organic solar cells.
Eigenschaften
Produktname |
3-(4-Fluorobenzyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C17H10F4N4S |
Molekulargewicht |
378.3 g/mol |
IUPAC-Name |
3-[(4-fluorophenyl)methyl]-6-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H10F4N4S/c18-13-7-1-10(2-8-13)9-14-22-23-16-25(14)24-15(26-16)11-3-5-12(6-4-11)17(19,20)21/h1-8H,9H2 |
InChI-Schlüssel |
DKEJBYOWSSBOSU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C(F)(F)F)F |
Kanonische SMILES |
C1=CC(=CC=C1CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate](/img/structure/B287189.png)

![3-(3,5-Dimethylphenyl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287192.png)